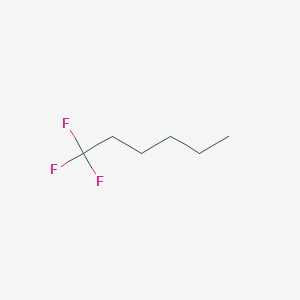

1,1,1-Trifluorohexane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1-trifluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3/c1-2-3-4-5-6(7,8)9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKOOHTZZDPJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556001 | |

| Record name | 1,1,1-Trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17337-12-1 | |

| Record name | 1,1,1-Trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1 Trifluorohexane and Its Derivatized Forms

Direct Trifluoromethylation Strategies for Alkanes

Direct C-H trifluoromethylation of unactivated alkanes like hexane (B92381) presents a significant challenge due to the high bond dissociation energy of C(sp³)–H bonds. beilstein-journals.org However, recent advancements, particularly in radical chemistry, have forged pathways to these valuable compounds.

Trifluoromethyl Iodide (CF₃I) Mediated Synthesis of 1,1,1-Trifluorohexane

Trifluoromethyl iodide (CF₃I) is a well-established reagent for generating trifluoromethyl radicals (•CF₃) under thermal or photochemical conditions. wikipedia.org Early examples of its use involved the photochemical reaction with simple alkenes. wikipedia.org For alkanes, radical-mediated processes are the most viable route. The reaction of CF₃I with an alkyl iodide or bromide can be initiated to produce a trifluoromethylated alkane. organic-chemistry.org For instance, the reaction of a hexyl halide with CF₃I in the presence of a radical initiator would be a plausible, albeit indirect, route.

A more direct approach involves the trifluoromethylation of aromatic compounds with CF₃I in the presence of an Fe(II) compound, H₂O₂, and dimethyl sulfoxide, which proceeds under mild conditions. researchgate.net While this is demonstrated on arenes, the underlying radical mechanism provides a foundation for its application to alkanes. The direct trifluoromethylation of ketone lithium enolates with CF₃I can occur rapidly, showcasing the reactivity of this reagent. lookchem.com

Trifluoromethyltrimethylsilane (TMSCF₃) Based Routes to this compound

Trifluoromethyltrimethylsilane (CF₃Si(CH₃)₃), commonly known as the Ruppert-Prakash reagent, is a versatile and widely used nucleophilic trifluoromethylating agent. sigmaaldrich.comwikipedia.org Its application typically involves activation by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to trifluoromethylate electrophiles like aldehydes and ketones. sigmaaldrich.comnih.gov A potential pathway to this compound could involve the trifluoromethylation of hexanal (B45976) to form 1,1,1-trifluoroheptan-2-ol, followed by deoxygenation.

More direct methods are emerging through advances in catalysis. A copper-catalyzed cross-coupling of TMSCF₃ with alkyl bromides has been developed, which proceeds under mild, light-mediated conditions and is suitable for late-stage functionalization. organic-chemistry.org Furthermore, photocatalytic systems that merge light-driven hydrogen atom transfer (HAT) with copper catalysis enable the direct conversion of strong aliphatic C-H bonds into C-CF₃ bonds using a stable trifluoromethylation reagent. acs.org

Reaction Condition Optimization for High Yield and Selectivity in Trifluoromethylation

Achieving high yield and, crucially, high selectivity is paramount in the C-H functionalization of alkanes, which possess multiple similar C-H bonds. Research has focused on developing catalytic systems that can control the site of trifluoromethylation.

Visible-light photoredox catalysis has emerged as a powerful tool. researchgate.net A method utilizing a bench-stable Cu(III) complex, bpyCu(CF₃)₃, serves multiple roles as a photoinduced-reaction initiator, a source of the •CF₃ hydrogen atom transfer reagent, and the trifluoromethyl anion source. nih.gov This system demonstrates methylene-selective trifluoromethylation in unactivated alkanes. nih.gov The mechanism involves the generation of an electrophilic CF₃ radical which abstracts a hydrogen atom, followed by a radical-polar crossover and ionic coupling to form the C-CF₃ bond. nih.gov Similarly, dual catalytic systems combining decatungstate-catalyzed hydrogen atom transfer and copper catalysis can directly functionalize aliphatic C-H bonds. acs.org

The choice of solvent and additives can also fine-tune the regioselectivity of C-H trifluoromethylation. researchgate.net Optimization of reaction parameters such as temperature, catalyst loading, and light source is critical for maximizing the yield of the desired isomer. nih.govbeilstein-journals.org

Preparation of Functionalized this compound Precursors

Functionalized analogues of this compound are crucial intermediates for synthesizing more complex molecules. These precursors often feature a reactive handle, such as a halogen or an oxygen-containing group, allowing for subsequent chemical transformations.

Synthesis of Halogenated Trifluorohexane Analogues (e.g., 6-Bromo-1,1,1-trifluorohexane)

6-Bromo-1,1,1-trifluorohexane (B1611051) is a key synthetic intermediate. chemspider.comchemicalbook.com A common synthetic route involves the preparation of the corresponding alcohol, 6-chloro-1,1,1-trifluorohexan-2-ol, which is then converted to the target bromoalkane. caltech.edu This conversion typically involves a two-step process: activation of the alcohol (e.g., to a tosylate or mesylate) followed by nucleophilic substitution with a bromide source, or direct conversion using a brominating agent like triphenylphosphine (B44618) and carbon tetrabromide.

Another approach utilizes palladium-catalyzed Heck-type reactions. For example, 2-bromo-1,1,1-trifluorohexane can be coupled with various alkenes, demonstrating a method to build carbon skeletons from smaller trifluoromethylated fragments. beilstein-journals.org The synthesis of 6-bromo-1-hexene (B1265582) itself can be accomplished from 1,6-dibromohexane (B150918) by elimination using a base like potassium tert-butoxide in THF. chemicalbook.com This bromo-alkene could then potentially undergo hydrotrifluoromethylation to yield the target compound.

Synthesis of Oxygenated Trifluorohexane Analogues (e.g., 7-Bromo-1,1,1-trifluorohexane-2-one)

Bromoalkyl trifluoromethyl ketones are valuable building blocks. The synthesis of 7-bromo-1,1,1-trifluoroheptan-2-one, an analogue of the hexane-based ketone, provides a clear example of the synthetic strategy. vulcanchem.commoldb.comhairuichem.com The synthesis can start from a bromo-substituted acyl chloride, such as 6-bromohexanoyl chloride. This precursor reacts with a trifluoromethyl anion equivalent. For instance, treatment with Ruppert-Prakash reagent (TMSCF₃) or trifluoroacetic acid derivatives can yield the desired trifluoromethyl ketone. beilstein-journals.org

Alternatively, a precursor alcohol can be brominated using agents like carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), followed by oxidation of the resulting alcohol to the ketone. vulcanchem.com Visible-light photocatalysis also offers a route to aliphatic trifluoromethyl ketones through the radical addition of bromotrifluoroacetone to alkenes. chemrxiv.org

Synthesis of Trifluorohexane Diketone Derivatives (e.g., this compound-2,4-dione)

The synthesis of This compound-2,4-dione (B1294399), a trifluoromethyl-β-diketone, is most commonly achieved through a Claisen condensation reaction. This well-established method involves the C-acylation of a ketone with an ester in the presence of a strong base. For the preparation of this compound-2,4-dione, the typical reactants are ethyl trifluoroacetate (B77799) and 2-pentanone.

The general mechanism of the Claisen condensation for this synthesis begins with the deprotonation of the α-carbon of 2-pentanone by a strong base, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate results in the elimination of an ethoxide leaving group, yielding the β-diketone. The choice of base and solvent is crucial for the success of the reaction, with sodium alkoxides like sodium ethoxide and sodium methoxide (B1231860), or stronger bases such as sodium hydride, being frequently employed. mdpi.comgoogle.com Aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are preferred to avoid side reactions. mdpi.com

A general procedure for the synthesis of trifluoroacetylated diketones involves the slow addition of sodium methoxide to diethyl ether, followed by the dropwise addition of methyl trifluoroacetate. sapub.org After a short period, the ketone reactant is added, and the mixture is stirred overnight at room temperature. sapub.org The reaction is then quenched by evaporating the solvent and dissolving the residue in an acid, such as 3M sulfuric acid, to yield the desired diketone. sapub.org

The efficiency of the Claisen condensation for producing trifluoromethyl-β-diketones can be influenced by several factors, including the specific base and solvent used, the reaction temperature, and the molar ratio of the reactants. The following table illustrates the impact of these variables on the reaction yield, based on findings from studies on related trifluoromethyl-β-diketone syntheses.

Table 1: Research Findings on the Synthesis of Trifluoromethyl-β-Diketone Derivatives

| Ketone Reactant | Ester Reactant | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Pentanone | Ethyl Trifluoroacetate | Sodium Ethoxide | Diethyl Ether | Room Temp. | ~70-80 | datapdf.com |

| Acetone | Ethyl Trifluoroacetate | Sodium Ethoxide | Ethanol | Not Specified | 33 | guidechem.com |

| Alkyl Phenyl Ketones | Ethyl Trifluoroacetate | Sodium Hydride | THF | Not Specified | High | organic-chemistry.orgacs.org |

| Cyclic Ketones | Methyl Trifluoroacetate | Sodium Methoxide | Diethyl Ether | Room Temp. | 20-77 | sapub.org |

| 2-Acetylthiophene | Ethyl Trifluoroacetate | Sodium Ethoxide | Diethyl Ether | Not Specified | ~71 | beilstein-journals.org |

The data indicates that stronger bases like sodium hydride in aprotic solvents such as THF can lead to high yields. organic-chemistry.orgacs.org The yield can vary significantly depending on the structure of the ketone. For instance, the synthesis of cyclic 2-trifluoroacetylated-1,3-diketones has reported yields ranging from 20-77%. sapub.org In some cases, purification of the final product can be challenging due to the formation of side products. A common purification technique involves the formation of a copper chelate of the β-diketone, which can be precipitated and then decomposed with acid to regenerate the pure diketone. beilstein-journals.org

Chemical Reactivity and Transformation Pathways of 1,1,1 Trifluorohexane and Its Analogues

Fundamental Reaction Categories

The reactivity of the 1,1,1-trifluorohexane scaffold is characterized by several fundamental transformation types. The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, dictating its behavior in various chemical reactions.

This compound can undergo oxidation to yield corresponding alcohols or carboxylic acids. The specific product formed is dependent on the oxidizing agent and reaction conditions employed. Common reagents for these transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The oxidation process typically targets the hydrocarbon chain, converting a C-H bond into a C-O bond. The formation of 1,1,1-trifluorohexanol represents a partial oxidation, while the more vigorous oxidation leads to the corresponding 1,1,1-trifluorohexanoic acid.

The reduction of the this compound framework can lead to the formation of its hydrocarbon analogue, hexane (B92381). This transformation involves the cleavage of the C-F bonds and their replacement with C-H bonds. Typical reducing agents used for such reactions include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a suitable catalyst. These reactions demonstrate the possibility of selectively removing the fluorine atoms to access the non-fluorinated alkane backbone.

Direct nucleophilic substitution on the trifluoromethyl group of this compound is challenging. The carbon-fluorine bond is exceptionally strong, and the fluoride (B91410) ion (F⁻) is a poor leaving group, making fluoroalkanes the least reactive among haloalkanes in nucleophilic substitution reactions. alfa-chemistry.com The high electronegativity of fluorine reduces the electron density of the adjacent carbon, hindering attack by nucleophiles. alfa-chemistry.com

However, derivatives of this compound, where a better leaving group is present on the alkyl chain, readily undergo nucleophilic substitution. For instance, 3-iodo-1,1,1-trifluorohexane (B3031017) is significantly more susceptible to nucleophilic substitution reactions due to the excellent leaving group ability of the iodide ion. Similarly, the reactivity of halogen atoms on aromatic systems can be activated by a trifluoromethyl group. In studies on 3-trifluoromethylquinoxaline 1,4-dioxides, the trifluoromethyl group's strong electron-withdrawing nature facilitates nucleophilic substitution of halogen atoms on the quinoxaline (B1680401) ring. mdpi.com This effect is so pronounced that it can dictate the regioselectivity of the substitution on di-halogenated derivatives. mdpi.com The enhanced reactivity in these derivatives is attributed to the stabilization of the intermediate Meisenheimer complex by the electron-withdrawing trifluoromethyl group. mdpi.com

Reductive Transformations of Trifluorohexane Frameworks

Advanced Mechanistic Investigations in Derivatization

Modern synthetic methods have enabled more complex transformations involving fluorinated compounds. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. organic-chemistry.org While traditionally used with aryl and vinyl halides, recent advancements have expanded their scope to include alkyl halides. acs.org Trifluoromethylated alkyl halides present unique challenges and opportunities in this context due to the electronic influence of the CF₃ group. d-nb.infonih.gov

An efficient palladium-catalyzed Heck-type reaction has been developed for secondary trifluoromethylated alkyl bromides, such as 2-bromo-1,1,1-trifluorohexane, with various alkenes. nih.govbeilstein-journals.org This reaction provides a direct method for synthesizing fluoroalkylated alkenes, which are valuable motifs in medicinal and materials chemistry. d-nb.infonih.gov The reaction proceeds under relatively mild conditions and demonstrates a high tolerance for various functional groups. nih.govbeilstein-journals.org

The reaction between 2-bromo-1,1,1-trifluorohexane and an alkene, such as styrene (B11656), is typically catalyzed by a palladium complex, often with a specific ligand, in the presence of a base. d-nb.infonih.gov A study optimized these conditions, identifying a combination of PdCl₂(PPh₃)₂, Xantphos as the ligand, and potassium acetate (B1210297) (KOAc) as the base to be highly effective. d-nb.info

Table 1: Palladium-Catalyzed Heck-Type Reaction of 2-Bromo-1,1,1-trifluorohexane with Alkenes Reaction conditions: Alkene (1.0 equiv), 2-bromo-1,1,1-trifluorohexane (2.0 equiv), catalyst, base, in DCE at 80-100 °C for 16 hours. Yields are for isolated products. nih.govbeilstein-journals.org

| Alkene Substrate | Product | Yield (%) |

|---|---|---|

| Styrene | 4,4,4-Trifluoro-1-phenylhex-1-ene | 83 |

| 4-Methylstyrene | 1-(4-Methylphenyl)-4,4,4-trifluorohex-1-ene | 85 |

| 4-Methoxystyrene | 1-(4-Methoxyphenyl)-4,4,4-trifluorohex-1-ene | 81 |

| 4-Fluorostyrene | 1-(4-Fluorophenyl)-4,4,4-trifluorohex-1-ene | 71 |

| 4-Chlorostyrene | 1-(4-Chlorophenyl)-4,4,4-trifluorohex-1-ene | 65 |

| 4-(Trifluoromethyl)styrene | 1-(4-(Trifluoromethyl)phenyl)-4,4,4-trifluorohex-1-ene | 53 |

| 2-Vinylnaphthalene | 2-(4,4,4-Trifluorohex-1-en-1-yl)naphthalene | 81 |

Mechanistic studies, including radical inhibition and radical clock experiments, suggest that this transformation does not follow the traditional Heck mechanism involving oxidative addition and β-hydride elimination in a Pd(0)/Pd(II) cycle. nih.govlibretexts.org Instead, a plausible mechanism involves the generation of a secondary trifluoromethylated alkyl radical. d-nb.infonih.govbeilstein-journals.org The reaction is initiated by a single electron transfer (SET) from the Pd(0) complex to the 2-bromo-1,1,1-trifluorohexane, generating the alkyl radical. This radical then adds to the alkene, and the resulting radical species recombines with the palladium complex. A final β-hydride elimination step yields the trifluoromethylated allylic product and regenerates the active palladium catalyst. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions Involving Trifluoromethylated Alkyl Halides

Mechanistic Role of Single Electron Transition (SET) Pathways and Fluoroalkyl Radicals

Recent studies have highlighted the significance of single electron transfer (SET) pathways in the reactions of this compound derivatives, particularly in palladium-catalyzed Heck-type reactions. nih.govbeilstein-journals.org This mechanism involves the transfer of a single electron, leading to the formation of highly reactive radical intermediates. numberanalytics.com In the context of fluoroalkylated compounds, this process generates fluoroalkyl radicals, which are key to subsequent bond-forming steps. nih.govbeilstein-journals.org

The involvement of a SET pathway is a departure from traditional cross-coupling mechanisms that rely on oxidative addition and reductive elimination cycles. Instead, the reaction is initiated by the transfer of an electron, often from a low-valent metal catalyst to the fluoroalkyl halide. nih.gov This generates a fluoroalkyl radical and an oxidized form of the catalyst. The radical species can then engage in various transformations, such as addition to alkenes. nih.govbeilstein-journals.org The efficiency of the SET process is influenced by factors like the redox potentials of the donor and acceptor species, the solvent, and the presence of other reagents. numberanalytics.com

For instance, in the palladium-catalyzed Heck-type reaction of 2-bromo-1,1,1-trifluorohexane, preliminary mechanistic studies strongly suggest the involvement of a secondary trifluoromethylated alkyl radical that is formed via a SET pathway. nih.govd-nb.info This radical intermediate is crucial for the subsequent coupling with alkenes to form fluoroalkylated products. nih.govbeilstein-journals.org The understanding of this SET mechanism opens up new avenues for designing and optimizing reactions involving the introduction of fluorinated moieties into organic molecules. nih.govsioc-journal.cn

Elucidation via Radical Inhibition and Radical Clock Experiments

To substantiate the involvement of radical intermediates and the operation of a Single Electron Transfer (SET) pathway in the reactions of this compound analogues, researchers have employed radical inhibition and radical clock experiments. nih.govbeilstein-journals.org These techniques provide compelling evidence for the proposed mechanistic steps. taylorandfrancis.comillinois.edu

Radical Inhibition Experiments:

In the study of the palladium-catalyzed cross-coupling of 2-bromo-1,1,1-trifluorohexane with styrene, the reaction was performed in the presence of radical inhibitors. d-nb.info The addition of substances known to scavenge radicals led to a significant decrease in the reaction yield. For example, when 1,4-dinitrobenzene, an electron transfer scavenger, was added, the yield of the desired product was dramatically diminished. d-nb.info Furthermore, the introduction of a catalytic amount of hydroquinone, a classic radical inhibitor, completely suppressed the reaction. beilstein-journals.orgd-nb.info These results strongly indicate that the reaction proceeds through a radical-mediated pathway. d-nb.info

Below is a table summarizing the results of the radical inhibition experiments:

| Entry | Additive (equiv) | Yield (%) |

| 1 | None | 95 (88) |

| 2 | 1,4-dinitrobenzene (0.2) | 22 |

| 3 | 1,4-dinitrobenzene (1.0) | 5 |

| 4 | hydroquinone (0.2) | 0 |

| Table based on data from a study on the Pd-catalyzed cross-coupling between styrene and 2-bromo-1,1,1-trifluorohexane. d-nb.info |

Radical Clock Experiments:

To further confirm the existence of a secondary trifluoromethylated alkyl radical, a radical clock experiment was conducted. nih.govbeilstein-journals.org This type of experiment utilizes a reactant that undergoes a characteristic and rapid unimolecular rearrangement if a radical intermediate is formed. illinois.edu The rate of this rearrangement is known and serves as a "clock" to probe the lifetime and reactivity of the radical.

In the context of the palladium-catalyzed reaction of 2-bromo-1,1,1-trifluorohexane, α-cyclopropylstyrene was used as the radical clock substrate. nih.gov The formation of a ring-opened product is a clear indication that a secondary trifluoromethylated alkyl radical was generated during the reaction. nih.govbeilstein-journals.org The isolation of this ring-opened compound in a significant yield (55%) provides strong evidence for the presence of the proposed radical intermediate. nih.gov

Gas-Phase Atmospheric Reactions of Fluorinated Hexane Diketones (e.g., this compound-2,4-dione)

The atmospheric chemistry of fluorinated hexane diketones, such as This compound-2,4-dione (B1294399), is of interest due to their potential release into the atmosphere and subsequent reactions with key atmospheric oxidants. scribd.com The kinetics of these gas-phase reactions determine the atmospheric lifetime and potential environmental impact of these compounds. copernicus.orgnist.gov

Kinetics of Reactions with Hydroxyl (OH) Radicals

The reaction with the hydroxyl (OH) radical is a primary degradation pathway for many organic compounds in the troposphere. nih.gov The rate coefficients for the gas-phase reactions of OH radicals with a series of fluorinated diketones, including this compound-2,4-dione (TFH), have been determined experimentally. scribd.com

Using a relative rate method in atmospheric simulation chambers, the rate coefficient for the reaction of OH radicals with this compound-2,4-dione was measured at (298 ± 3) K and atmospheric pressure. scribd.com

The following table presents the rate coefficients for the reaction of OH radicals with this compound-2,4-dione and related fluorinated diketones. scribd.com

| Compound | Abbreviation | Rate Coefficient (kOH) in 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |

| 1,1,1-trifluoro-2,4-pentanedione | TFP | 1.3 ± 0.4 |

| This compound-2,4-dione | TFH | 2.2 ± 0.8 |

| 1,1,1-trifluoro-5-methyl-2,4-hexanedione | TFMH | 3.3 ± 1.0 |

| Table based on kinetic data from a study on the diurnal photodegradation of fluorinated diketones. scribd.com |

The data shows a trend of increasing reactivity with the size of the alkyl group attached to the diketone structure. scribd.com This information is crucial for estimating the atmospheric lifetime of these compounds with respect to their reaction with OH radicals. scribd.com

Kinetics of Reactions with Chlorine (Cl) Atoms

In addition to OH radicals, chlorine (Cl) atoms can also play a role in the atmospheric degradation of organic compounds, particularly in marine or coastal areas. The kinetics of the gas-phase reactions of Cl atoms with fluorinated diketones have also been investigated.

Rate coefficients for the reactions of Cl atoms with this compound-2,4-dione (referred to as TFH in the study) were measured using a relative-rate method with GC-FID detection. researchgate.net The experiments were conducted at (298 ± 2) K and atmospheric pressure. researchgate.net

The following table summarizes the obtained rate coefficients for the reaction of Cl atoms with this compound-2,4-dione and its analogues. researchgate.net

| Compound | Abbreviation | Rate Coefficient (kCl) in 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ |

| 1,1,1-trifluoropentane-2,4-dione | TFP | 1.75 ± 0.21 |

| This compound-2,4-dione | TFH | 2.05 ± 0.23 |

| 1,1,1-trifluoro-5-methylhexane-2,4-dione | TFMH | 2.71 ± 0.34 |

| Table based on kinetic data from a study on the reactions of Cl atoms with fluorinated diketones. researchgate.net |

The rate constants for the reactions with Cl atoms are significantly faster than those with OH radicals. scribd.comresearchgate.net This suggests that in environments with elevated Cl atom concentrations, this degradation pathway could be significant. researchgate.net The study also noted that the addition of Cl atoms to the double bond in the enol form is likely a dominant reaction channel. researchgate.net

Influence of Keto-Enol Tautomerism on Reactivity Profiles

Fluorinated β-diketones, including this compound-2,4-dione, exist as an equilibrium mixture of keto and enol tautomers. scribd.comvulcanchem.com This tautomerism plays a crucial role in their reactivity profiles, particularly in gas-phase atmospheric reactions. scribd.commasterorganicchemistry.com

The enol form contains a C=C double bond, which is highly reactive towards electrophilic species like OH radicals and Cl atoms. scribd.comlibretexts.org The presence of the enol tautomer provides an additional reaction pathway, often the dominant one, which is the addition of the radical to the double bond. scribd.com

Infrared spectroscopy studies have shown that for fluorinated diketones, the enol form is significantly present in the gas phase. scribd.com The stability of the enol tautomer can be influenced by factors such as intramolecular hydrogen bonding and conjugation. libretexts.orgwalisongo.ac.id In the case of this compound-2,4-dione, two possible enol tautomers can be formed. scribd.com

The high reactivity of these fluorinated diketones with OH radicals and Cl atoms is attributed to the predominance of the enolic tautomers and the subsequent rapid addition of the radicals to the C=C double bond. scribd.com This highlights that the keto-enol equilibrium is a key factor that must be considered when evaluating the atmospheric chemistry and lifetime of these compounds. scribd.comlibretexts.org

Spectroscopic Characterization Methodologies for 1,1,1 Trifluorohexane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,1,1-trifluorohexane, offering precise insights into the proton, fluorine, and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in mapping the hydrogen environments along the hexane (B92381) chain. The spectrum of this compound displays characteristic signals for the different methylene (B1212753) (-CH₂-) groups and the terminal methyl (-CH₃) group. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a multiplet in the range of δ 1.7-2.3 ppm, which can be attributed to the protons on the carbon adjacent to the trifluoromethyl group (C2). google.com Further downfield, a multiplet between δ 1.2-1.7 ppm corresponds to the protons of the subsequent methylene groups in the chain (C3, C4, and C5), and a multiplet from δ 0.7-2 ppm is assigned to the terminal methyl group protons (C6). google.com The complexity of the multiplets arises from the spin-spin coupling between adjacent, non-equivalent protons.

Table 1: ¹H NMR Chemical Shift Ranges for this compound

| Proton Environment | Chemical Shift (ppm) | Multiplicity |

| -CH₂- (C2) | 1.7-2.3 | multiplet (m) |

| -CH₂- (C3, C4, C5) | 1.2-1.7 | multiplet (m) |

| -CH₃ (C6) | 0.7-2 | multiplet (m) |

Data sourced from patent US5182042A. google.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is exceptionally sensitive for detecting and characterizing the trifluoromethyl (-CF₃) group due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum exhibits a distinct signal characteristic of the -CF₃ group. In a deuterated chloroform (CDCl₃) solvent, this signal appears as a triplet at approximately -67 ppm (relative to CFCl₃), with a coupling constant (J) of about 12 Hz. google.com The triplet multiplicity is a result of the coupling between the fluorine nuclei and the two adjacent protons on the second carbon atom (C2). The chemical shift of the -CF₃ group is influenced by the electronic environment, with electron-donating groups generally causing upfield shifts and electron-withdrawing groups leading to downfield shifts. alfa-chemistry.com

Table 2: ¹⁹F NMR Data for this compound

| Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | -67 | triplet (t) | 12 |

Data sourced from patent US5182042A. google.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon backbone of this compound. Each carbon atom in a unique electronic environment gives a distinct signal. The carbon of the trifluoromethyl group (-CF₃) exhibits a characteristic quartet in the ¹³C NMR spectrum due to the one-bond coupling with the three fluorine atoms (¹JCF). For instance, in related trifluoromethyl-containing compounds, the CF₃ carbon appears as a quartet with a large coupling constant, for example, ¹JCF = 285.5 Hz. acs.org The carbon atom adjacent to the -CF₃ group (C2) will also show coupling to the fluorine atoms (²JCF), typically appearing as a quartet with a smaller coupling constant. acs.org The remaining carbon signals of the hexane chain will appear at chemical shifts typical for alkanes, though slight shifts can be induced by the presence of the electronegative trifluoromethyl group.

¹⁹F NMR Spectroscopy for Trifluoromethyl Group Detection and Position Determination

Mass Spectrometry (MS) Techniques for Purity and Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and purity of this compound, as well as to identify any volatile byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a sample before they are detected by a mass spectrometer. This method is highly effective for assessing the purity of this compound. The gas chromatogram will show a primary peak corresponding to this compound, and the retention time can be used for identification when compared to a standard. The mass spectrometer then provides a mass spectrum for the compound as it elutes from the GC column. The mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. For example, the related compound 2-bromo-1,1,1-trifluorohexane shows a molecular ion in its mass spectrum. beilstein-journals.org Fragmentation patterns, which are characteristic cleavages of the molecule, provide further structural confirmation. Common fragments for alkanes include the loss of alkyl groups. docbrown.info For this compound, a prominent fragment would likely be the loss of the trifluoromethyl group. GC-MS is also invaluable for identifying and quantifying any volatile impurities or reaction byproducts. researchgate.netchromforum.org

Vibrational Spectroscopy Applications

The infrared spectrum of an alkane primarily shows C-H and C-C bond vibrations. For this compound, the C-H stretching vibrations are expected in the region of 2850-3000 cm⁻¹. libretexts.org The presence of the C-F bonds introduces strong absorption bands. The C-F stretching modes of trifluoromethyl groups typically appear in the region of 1100-1350 cm⁻¹. These C-F vibrations are often strong and can be a key diagnostic feature in the IR spectrum. aip.org Bending vibrations for the CH₂ and CH₃ groups are also expected in the fingerprint region of the spectrum (below 1500 cm⁻¹). libretexts.org

Raman spectroscopy provides complementary information to IR spectroscopy. While strong C-F stretching bands are characteristic in IR, Raman spectra can also be used to identify the vibrational modes of the molecule. rsc.orgresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Product Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to observe the vibrational properties of molecules, making it an invaluable tool for monitoring the progress of chemical reactions in real-time. researchgate.net The principle behind this application is the direct relationship between the concentration of a functional group and the intensity of its corresponding infrared absorption band. By tracking the changes in the FTIR spectrum over time, one can follow the depletion of reactants and the formation of products. emerginginvestigators.org

In the context of synthesizing this compound, for instance, through the trifluoromethylation of a hexane derivative, FTIR can be employed to monitor the reaction's progress. This involves tracking the disappearance of vibrational bands associated with the reactants and the simultaneous appearance of characteristic bands for this compound. The most prominent of these new bands would be the strong absorptions in the 1400-1000 cm⁻¹ region, which are characteristic of carbon-fluorine (C-F) stretching vibrations.

Reaction-induced FTIR difference spectroscopy is a more advanced application that allows for the study of minute structural changes, hydrogen-bonding interactions, and proton transfer reactions, providing information that can complement data from other structural analysis methods like X-ray diffraction. researchgate.net This approach selects vibrations corresponding to single chemical groups involved in a specific reaction, offering detailed insights into the reaction mechanism. researchgate.net

The data gathered from FTIR spectroscopy can be quantitative. By creating a calibration curve or using chemometric methods like Principal Component Analysis (PCA), the spectral data can be used to determine the concentration of reactants and products, and thus the reaction kinetics and yield. emerginginvestigators.orgnih.gov

Below is a table of expected characteristic FTIR absorption frequencies relevant to the monitoring of reactions involving this compound.

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |

| C-H (in alkanes) | Stretch | 2850 - 3000 |

| C-F (Trifluoromethyl group) | Stretch | 1000 - 1400 (strong, multiple bands) |

| C-C | Stretch | 800 - 1200 (weak) |

This table presents generalized frequency ranges. Specific values for this compound would require empirical measurement.

Advanced Structural Elucidation Techniques (Applicable for Crystalline Derivatives)

X-ray Crystallography for Three-Dimensional Structure Determination

For compounds that can form stable, well-ordered crystals, X-ray crystallography is the definitive method for determining their precise three-dimensional atomic structure. nih.gov This technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a crystalline lattice. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and stereochemical relationships. nih.gov

While this compound is a liquid at standard conditions, its derivatives, particularly metal complexes or more complex organic molecules incorporating the trifluorohexyl moiety, can often be crystallized. For example, metal complexes involving ligands derived from fluorinated β-diketones, such as This compound-2,4-dione (B1294399), can form crystals suitable for X-ray diffraction analysis. researchgate.net The structural analysis of such derivatives provides invaluable information on how the trifluoromethyl group influences molecular conformation and intermolecular interactions, such as hydrogen bonding and crystal packing. beilstein-journals.org

The detailed structural data obtained from X-ray crystallography serves as an ultimate proof of structure post-synthesis and is crucial for understanding structure-property relationships.

The following table presents crystallographic data for a crystalline derivative related to fluorinated hexanes, demonstrating the type of information obtained from X-ray crystallography.

Crystallographic Data for Copper(II) bis(heptafluorodimethyloctanedionate), a related fluorinated diketone complex researchgate.net

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic (Form I) | P2₁/c | 13.1863 | 9.8118 | 10.6997 | 90 | 113.633 | 90 |

| Triclinic (Form II) | P-1 | 10.7941 | 11.4759 | 12.5263 | 115.350 | 102.957 | 100.999 |

Data sourced from a study on copper(II) β-diketonates, illustrating the detailed structural parameters determined by X-ray crystallography. researchgate.net

Computational Chemistry and Theoretical Modeling of 1,1,1 Trifluorohexane Systems

Quantum Mechanical (QM) Approaches

Quantum mechanical calculations offer a detailed description of the electronic structure of molecules, which is fundamental to understanding their geometry and reactivity.

Geometry optimization of 1,1,1-trifluorohexane has been performed using density functional theory (DFT) methods, such as the B3LYP functional with the 6-31G(d) or similar basis sets, to determine its most stable three-dimensional structure. researchgate.netresearchgate.netnih.gov These calculations provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

For instance, a study utilizing the B3LYP functional with the 6-311++G(d,p) basis set has been used to calculate the IR spectra of fluorinated molecules, including this compound, after geometry optimization. aip.org This level of theory has shown an excellent match between computed and experimental spectra, indicating the reliability of the optimized geometry. aip.org While specific optimized parameters for this compound are not detailed in the provided search results, the general approach involves finding the minimum energy conformation of the molecule. This process is essential for subsequent calculations of properties like vibrational frequencies and electronic structure. The popular B3LYP/6-31G* model chemistry is often used for such calculations, though corrections for dispersion and basis set superposition error can enhance its accuracy. nih.gov

| Parameter | Typical Value |

|---|---|

| C-C Bond Length | ~1.54 Å |

| C-H Bond Length | ~1.09 Å |

| C-F Bond Length | ~1.35 Å |

| C-C-C Bond Angle | ~109.5° |

| H-C-H Bond Angle | ~109.5° |

| F-C-F Bond Angle | ~109.5° |

Electronic structure calculations can predict regions of the molecule that are susceptible to nucleophilic or electrophilic attack. For instance, the highly polarized C-F bonds create a partial positive charge on the carbon atom and partial negative charges on the fluorine atoms. aip.org Theoretical studies on similar fluorinated compounds have shown that reaction channels, such as those involving OH radicals, are often influenced by the electronic properties of the molecule, with addition reactions sometimes being more favorable than abstraction reactions. researchgate.net

Molecular Structure Optimization and Geometric Parameter Determination (e.g., B3LYP/6-31G(d) Level of Theory)

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of this compound, including its conformational changes and interactions with its environment over time. nih.govarxiv.org

The hexane (B92381) chain of this compound is flexible, allowing for rotation around its carbon-carbon single bonds. This rotation gives rise to various conformations, or rotamers, with different energies. organicchemistrytutor.compharmacy180.comnobelprize.org Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0 |

| Gauche | 60° | 0.9 |

| Eclipsed (H, CH3) | 120° | 3.6 |

| Fully Eclipsed (CH3, CH3) | 0° | 4.5 |

Source: pharmacy180.com

The trifluoromethyl group in this compound makes the molecule polar, enabling it to participate in dipole-dipole interactions in addition to the London dispersion forces common to all alkanes. vaia.comlibretexts.org The C-F bonds are highly polar, but they are poor hydrogen bond acceptors. aip.org

Molecular dynamics simulations can be used to study how this compound molecules interact with each other in the liquid phase and how they behave in different solvents. nih.govresearchgate.netrsc.org For example, simulations can reveal the preferred orientation of solvent molecules around the solute and calculate properties like the solvation free energy. Studies on the vibrational solvatochromism of fluorinated compounds, including this compound, have used MD simulations to extract the electric fields exerted by the solvent on the solute, which correlate with observed shifts in vibrational frequencies. aip.orgaip.org This approach helps to understand how the polarity of the solvent affects the molecule's properties. aip.org

Conformational Analysis of this compound

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

QSAR modeling is a computational technique that correlates the chemical structure of a compound with a specific property or activity. neovarsity.orgprotoqsar.com For this compound, QSAR models can be developed to predict various physicochemical properties, such as boiling point, vapor pressure, and solubility, based on calculated molecular descriptors. arizona.edunih.gov

These descriptors can be derived from the molecule's 2D structure (e.g., molecular weight, number of certain atoms) or its 3D structure (e.g., molecular surface area, volume, shape indices). neovarsity.org By building a statistical model from a set of compounds with known properties, the properties of new or untested compounds like this compound can be predicted. frontiersin.orggithub.com For instance, a QSAR model might use descriptors like the logarithm of the octanol-water partition coefficient (logP) and the number of fluorine atoms to predict a compound's environmental fate or biological activity. nih.gov The predicted XlogP for this compound is 3.7, indicating its lipophilicity. uni.lu

Force Field Development and Parameterization for Fluorinated Hydrocarbons

The accurate computational modeling of fluorinated hydrocarbons like this compound heavily relies on the quality of the underlying molecular mechanics force field. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. Developing robust force fields for fluorinated compounds presents unique challenges compared to their non-fluorinated hydrocarbon counterparts.

The high electronegativity and relatively large mass of fluorine atoms significantly influence molecular geometry, conformational energies, and intermolecular interactions. nih.gov These factors necessitate specific parameterization strategies that go beyond the standard approaches used for simple alkanes. nih.gov Consequently, several established force fields have been extended or specifically re-parameterized to better accommodate the unique physics of organofluorine systems. Key examples include the General Amber Force Field (GAFF), Optimized Potentials for Liquid Simulations (OPLS-AA), and the MM4 force field. nih.govnih.govvanderbilt.edu

General Parameterization Strategies

The development of force field parameters for fluorinated hydrocarbons typically follows a systematic procedure aimed at reproducing a range of experimental and quantum mechanical (QM) data. stackexchange.com This process involves:

Defining Atom Types: Specific atom types are designated for fluorine and for carbon atoms bonded to fluorine, distinguishing them from carbons in a standard hydrocarbon environment.

Quantum Mechanical Calculations: High-level ab initio or density functional theory (DFT) calculations are performed on small, representative molecules (e.g., fluoroethane, fluoropropane) to obtain reference data. nih.govacs.org This data includes optimized geometries, vibrational frequencies, rotational energy barriers, and electrostatic potential surfaces.

Parameter Optimization: The force field parameters—including bond stretching constants, angle bending constants, torsional (dihedral) parameters, and non-bonded (van der Waals and electrostatic) parameters—are adjusted to best reproduce the QM reference data and available experimental results, such as liquid densities and heats of vaporization. vanderbilt.eduacs.org

Validation: The newly developed parameter set is tested by performing molecular dynamics (MD) or Monte Carlo (MC) simulations on a wider range of molecules or systems to predict properties that were not used in the fitting process. nih.govuq.edu.au

Key Force Fields and Research Findings

Several research efforts have focused on refining force fields for fluorinated alkanes.

MM4 Force Field: A study dedicated to small saturated hydrocarbons (up to C6) substituted with fluorine developed a comprehensive parameter set for the MM4 force field. nih.gov The researchers found that the high electronegativity of fluorine required the inclusion of specific cross-terms in the force constant matrix to accurately model molecular geometries. nih.gov Furthermore, some parameters typically treated as constants, such as reference bond lengths (l₀) and angles (θ₀), had to be treated as functions of the substituent's electronegativity. nih.gov The resulting parameter set showed fair to good agreement with experimental and ab initio data for properties like bond lengths, bond angles, conformational energies, and dipole moments. nih.gov

General Amber Force Field (GAFF): GAFF is a popular force field designed for broad applicability to organic molecules and is compatible with the AMBER force fields for biomolecules. ambermd.orgnih.gov Improved parameters for fluorinated alkanes have been developed for its second-generation version, GAFF2. nih.govresearchgate.net The parameterization process for GAFF typically involves using modules like Antechamber and parmchk2 from the AmberTools software package. researchgate.net Charges are often derived using methods like Restrained Electrostatic Potential (RESP) fitting based on QM calculations. ambermd.orgmdpi.com Research has shown that refining the torsional parameters is crucial for accurately representing the conformational landscape of fluorinated molecules. nih.govmdpi.com

Optimized Potentials for Liquid Simulations (OPLS-AA): The OPLS-AA force field is parameterized to reproduce the properties of liquids, making it well-suited for simulating condensed-phase systems. vanderbilt.eduuq.edu.au Extensions and refinements for hydrofluorocarbons have been systematically developed. researchgate.net The OPLS-AA parameterization strategy often involves a "bootstrap" procedure, where parameters are optimized for a small set of core compounds (e.g., perfluoroethane, perfluoropropane) and then transferred to larger molecules. A key aspect is fitting to experimental liquid densities and enthalpies of vaporization to ensure accurate representation of intermolecular forces. vanderbilt.eduacs.org For instance, one study developed OPLS-AA-based parameters for perfluoropolyethers by first creating an initial model from existing ether and perfluoroalkane parameters, then modifying bonded parameters to match ab initio results, and finally optimizing van der Waals parameters to match experimental liquid densities. vanderbilt.edu

Table 1: Comparison of Force Field Parameterization Approaches for Fluorinated Hydrocarbons

| Feature | MM4 | GAFF / GAFF2 | OPLS-AA |

|---|---|---|---|

| Primary Goal | Accurate gas-phase structures and energies for small molecules. nih.gov | General purpose for organic molecules, compatible with biomolecular simulations. ambermd.org | Accurate liquid-phase properties (density, heat of vaporization). vanderbilt.eduacs.org |

| Charge Derivation | Bond dipole method. nih.gov | Typically QM-based methods like RESP or AM1-BCC. ambermd.orgresearchgate.net | Fitted to reproduce liquid properties, often with QM constraints. vanderbilt.eduresearchgate.net |

| Torsional Parameters | Fitted to QM rotational energy profiles and experimental data. nih.gov | Fitted to QM conformational energy profiles. mdpi.com | Fitted to QM torsional scans and adjusted to improve liquid properties. acs.org |

| Key Challenge Addressed | Handles high electronegativity via functional dependence of parameters and cross-terms. nih.gov | Transferability and compatibility with existing AMBER force fields. nih.govnih.gov | Balancing intra- and intermolecular forces to reproduce condensed-phase behavior. vanderbilt.edu |

| Typical Reference Data | Ab initio calculations, microwave and electron diffraction data. nih.gov | Ab initio calculations (e.g., MP2/6-31G*). ambermd.org | Experimental liquid densities, heats of vaporization, and QM calculations. acs.org |

Table 2: Research Findings on Force Field Parameterization

| Force Field | Key Finding | Molecules Studied (Examples) | Reference |

|---|---|---|---|

| MM4 | Electronegativity effects require treating some parameters as functions rather than constants. Cross-terms are critical. | Fluorinated alkanes up to C-6. | nih.gov |

| GAFF2 | Improved torsional angle parameters enhance the description of mixed hydro- and fluorocarbon systems. | Perfluoro-octadecane phosphonic acids. | nih.gov |

| OPLS-like | A systematic response surface mapping methodology allows for efficient parameter optimization against multiple property targets. | Ethane, propane, perfluoroethane, perfluoropropane, tetrafluoropropenes. | |

| OPLS-AA | A three-stage process (initial model, QM refinement, experimental data fitting) yields accurate parameters for perfluorinated ethers. | Perfluorodiglyme, Perfluorotriglyme. | vanderbilt.edu |

| L-OPLS | Refinement of torsional parameters and Lennard-Jones potential for methylene (B1212753) hydrogens improves properties for long alkanes. | Pentadecane, various alkanes and alkenes. | acs.orgbohrium.com |

Applications of 1,1,1 Trifluorohexane and Its Derivatives in Advanced Chemical Synthesis and Materials Science

Role as a Specialized Solvent and Reagent in Organic Reactions

While not as commonly employed as other fluorinated solvents like hexafluoroisopropanol (HFIP), the unique properties of fluoroalkanes suggest that 1,1,1-trifluorohexane can act as a specialized solvent in certain organic reactions. Fluoroalkanes are characterized by their high chemical stability due to the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. fu-berlin.delibretexts.orgorganic-chemistry.org This inertness makes them resistant to degradation under many reaction conditions. fu-berlin.de

Fluoroalkanes are generally hydrophobic and tend to be poorly soluble in water, but they can dissolve in many organic solvents. libretexts.orgcymitquimica.com This property is utilized in "fluorous chemistry," where fluorinated solvents can form biphasic systems with common organic solvents at room temperature and become miscible at elevated temperatures, facilitating catalyst and product separation. Although specific studies detailing this compound as a primary reaction solvent are limited, its structural characteristics align with those of fluorous solvents. One patent has identified this compound as a potential solubilizing agent. cymitquimica.com

Derivatives of this compound, such as 1,1,1-trifluoro-5-methyl-2,4-hexanedione, are noted for their enhanced lipophilicity and stability, making them useful as reagents in fluorination reactions and in the synthesis of other fluorinated materials. cymitquimica.com The diketone functionality in such derivatives allows for participation in a variety of chemical reactions, including complexation with metal ions. cymitquimica.com

Building Block for Complex Organofluorine Molecules

One of the most significant applications of this compound derivatives is as a precursor and intermediate in the synthesis of more complex organofluorine compounds.

Precursor for the Synthesis of Fluoroalkylated Alkenes

Fluoroalkylated alkenes are valuable structural motifs in medicinal chemistry and advanced functional materials. beilstein-journals.org Derivatives of this compound, particularly 2-bromo-1,1,1-trifluorohexane, have been effectively used as precursors in the synthesis of these alkenes. beilstein-journals.org

A notable method is the palladium-catalyzed Heck-type reaction. beilstein-journals.org In this reaction, 2-bromo-1,1,1-trifluorohexane is coupled with various alkenes to produce a range of fluoroalkylated alkenes with high efficiency and good functional group tolerance. beilstein-journals.org The reaction proceeds under relatively mild conditions and has been shown to be applicable to both aromatic and other types of alkenes. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Heck-Type Reaction of 2-bromo-1,1,1-trifluorohexane with Alkenes

| Alkene Substrate | Product | Yield (%) |

| Styrene (B11656) | 4,4,4-Trifluoro-1-phenyl-1-hexene | 83 |

| 4-Methylstyrene | 1-(4-Methylphenyl)-4,4,4-trifluoro-1-hexene | 85 |

| 4-Methoxystyrene | 1-(4-Methoxyphenyl)-4,4,4-trifluoro-1-hexene | 80 |

| 4-Chlorostyrene | 1-(4-Chlorophenyl)-4,4,4-trifluoro-1-hexene | 75 |

| 1-Vinylnaphthalene | 1-(1-Naphthyl)-4,4,4-trifluoro-1-hexene | 88 |

Data sourced from studies on palladium-catalyzed Heck-type reactions. beilstein-journals.org

The resulting fluoroalkylated allylic compounds are themselves versatile building blocks for the synthesis of even more complex fluorinated molecules. beilstein-journals.org

Intermediate in the Production of Diverse Fluorinated Compounds

Halogenated derivatives of this compound serve as key intermediates in the synthesis of a variety of fluorinated compounds. For instance, 6-bromo-1,1,1-trifluorohexane (B1611051) is a recognized intermediate in organic synthesis. cymitquimica.com The presence of both a bromine atom and a trifluoromethyl group provides two reactive sites for further chemical transformations. cymitquimica.com This dual functionality allows for its use in creating more complex molecules with tailored properties.

Another example is 5-methyl-2,2,4-trichloro-1,1,1-trifluorohexane, which has been used as a precursor in the synthesis of halogenated dienes that are intermediates for certain insecticides. alfa-chemistry.com These examples highlight the role of substituted 1,1,1-trifluorohexanes as foundational molecules in the construction of a diverse array of fluorinated products.

Contribution to Advanced Materials Development

The unique properties imparted by fluorine atoms, such as increased stability and hydrophobicity, make fluorinated compounds valuable in the development of advanced materials. While direct applications of this compound in this area are not extensively documented, the principles of using fluoroalkanes and their derivatives in protein and polymer science are well-established.

Modification of Protein Structures for Functional Enhancement

The incorporation of fluorinated moieties into proteins can significantly enhance their stability and function. fu-berlin.deacs.org Fluorinated amino acids can be used to create proteins with greater thermal and chemical stability, as well as resistance to proteolytic degradation. acs.org This "fluorous effect" stems from the unique physicochemical properties of perfluorinated molecules, including their tendency to segregate from both aqueous and organic media. acs.orgnih.gov

While there are no specific reports on the use of this compound for direct protein modification, the general strategies involve either the synthesis of proteins from fluorinated amino acid building blocks or the post-translational modification of existing proteins. nih.govnih.gov For instance, hexafluoroleucine has been incorporated into the hydrophobic core of proteins, leading to enhanced stability. acs.org The introduction of fluorine can also be achieved through enzymatic pathways or by using fluorinating agents, although the latter can sometimes lead to protein denaturation if not carried out under carefully controlled conditions. nih.gov The overarching goal of these modifications is to create novel biomaterials with enhanced properties for applications in drug delivery, bioimaging, and therapeutics. nih.govrsc.org

Integration into Polymer Architectures for Tailored Properties

The integration of fluorinated components into polymers is a well-established strategy for creating materials with specific, desirable properties such as chemical resistance, thermal stability, and low surface energy. Fluorination has been shown to improve the properties of nanomaterials for applications like drug delivery by enhancing cellular uptake, blood circulation, and tissue permeability. nih.gov

Derivatives of this compound, such as 6-bromo-1,1,2-trifluorohex-1-ene, are mentioned as potential building blocks for the synthesis of specialty polymers. Furthermore, 1,4-dibromo-1,1,2-trifluorobutane, a structurally related compound, has been used as a comonomer in the radical copolymerization with vinylidene fluoride (B91410), indicating the utility of such bromo-fluoroalkanes in polymer chemistry. The resulting fluoropolymers can exhibit unique thermal and chemical resistance properties. While direct polymerization of this compound itself is not a common application, its derivatives are valuable for creating fluorinated polymers with tailored architectures and functionalities for a wide range of industrial uses.

Application in Membrane Technologies (e.g., Manganese Oxide Composite Anion Exchange Membranes)

The development of high-performance ion exchange membranes is crucial for various electrochemical and separation technologies, including fuel cells and capacitive deionization. mdpi.com Fluorinated polymers are widely recognized for their exceptional chemical stability and well-defined phase separation, which facilitates efficient ion transport. mdpi.comnih.gov The inclusion of fluorinated moieties can lead to anion exchange membranes (AEMs) with improved ionic conductivity, controlled water swelling, and excellent alkaline stability. mdpi.com

In the field of advanced water treatment, membrane capacitive deionization (MCDI) is an effective method for deionizing aqueous streams. chemrxiv.org Manganese oxide composite AEMs are of particular interest for enhancing the selective removal of specific ions, such as phosphate (B84403), from water sources. chemrxiv.org Research into the fabrication of these specialized membranes has utilized derivatives of this compound. Specifically, a bromo-derivative, 7-bromo-1,1,1-trifluorohexane-2-one , has been used as a key reactant in the synthesis of an ionomer material that forms the basis of these composite AEMs. chemrxiv.org

The synthesis process involves reacting 7-bromo-1,1,1-trifluorohexane-2-one with m-terphenyl in anhydrous dichloromethane, using trifluoromethanesulfonic acid as a catalyst. chemrxiv.org This reaction produces a fluorinated ionomer that is then used to prepare the manganese oxide composite AEMs. chemrxiv.org The incorporation of manganese oxide particles into the AEM structure has been shown to significantly enhance phosphate selectivity in MCDI systems. chemrxiv.org

Utilization as Intermediates in Pharmaceutical and Agrochemical Synthesis

The trifluoromethyl group is a privileged structural feature in medicinal and agrochemical chemistry. nih.govchemrxiv.org Its presence in a molecule can enhance metabolic stability, cell permeability, and binding affinity to biological targets. acs.org Consequently, trifluoromethylated compounds are integral to the development of new therapeutic agents and pesticides. uva.nl Derivatives of this compound, particularly diketones, serve as versatile precursors for synthesizing complex, biologically active heterocyclic compounds.

Precursor for Heterocyclic Compounds (e.g., Quinoxaline (B1680401) 1,4-Dioxides)

Quinoxaline 1,4-dioxides are a class of heterocyclic N-oxides that exhibit a wide spectrum of biological activities, including antimicrobial, antiprotozoal, and antitumor properties. nih.govmdpi.comnih.gov A key synthetic route to these compounds is the Beirut reaction, which involves the cyclization of benzofuroxans with β-dicarbonyl compounds. mdpi.com

A derivative of this compound, This compound-2,4-dione (B1294399) , is employed as the dicarbonyl precursor for introducing a trifluoromethyl group at a specific position in the quinoxaline ring system. nih.gov In a documented synthesis, This compound-2,4-dione is reacted with a substituted benzofuroxan (B160326) (specifically, 5-(Boc-piperazin-1-yl)-6-chlorobenzofuroxan ) in the presence of triethylamine (B128534) to yield a 3-trifluoromethylquinoxaline 1,4-dioxide derivative. nih.gov This reaction provides a direct and efficient method for creating these complex fluorinated heterocycles. nih.gov

| Parameter | Details | Reference |

| Precursor 1 | This compound-2,4-dione | nih.gov |

| Precursor 2 | 5-(Boc-piperazin-1-yl)-6-chlorobenzofuroxan | nih.gov |

| Reaction Type | Heterocyclization (Beirut Reaction) | nih.gov |

| Solvent/Catalyst | THF / Triethylamine | nih.gov |

| Product Class | 3-Trifluoromethylquinoxaline 1,4-dioxide | nih.gov |

Derivatization for Enhanced Biological Activity Profiles (General Context)

The introduction of the trifluoromethyl group via a this compound-derived precursor is often the first step in creating a new family of potential drug candidates. The resulting trifluoromethylated scaffold, such as the 3-trifluoromethylquinoxaline 1,4-dioxide core, can be further modified to fine-tune its biological activity. nih.gov This derivatization allows for the exploration of structure-activity relationships, leading to compounds with enhanced potency and selectivity. rsc.org

Research has shown that altering substituents at various positions on the quinoxaline 1,4-dioxide ring can significantly impact the compound's biological profile. For example, a series of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides demonstrated high antibacterial properties, particularly against Gram-positive bacteria and mycobacteria. nih.govresearchgate.net The introduction of a halogen atom at position 6 of the quinoxaline ring was found to further increase this activity. nih.govresearchgate.net

In another study, sulfonamide groups were incorporated into the quinoxaline 1,4-dioxide scaffold to create inhibitors for carbonic anhydrases (CA), enzymes often associated with tumors. rsc.org The resulting sulfonamide derivatives showed significant antiproliferative activity against several cancer cell lines, with a 3-trifluoromethylquinoxaline 1,4-dioxide derivative proving to be the most potent among those tested. rsc.org Furthermore, a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl quinoxaline-1,4-di-N-oxides have been reported to exhibit in vitro antitumor activity against breast, lung, and central nervous system cancer cell lines. mdpi.com These examples highlight the value of using a this compound-derived platform to generate a diverse library of compounds for screening and development into new chemotherapeutic agents. rsc.org

| Derivative Class | Modification | Targeted Biological Activity | Key Findings | Reference |

| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides | Addition of halogen at position 6 | Antibacterial (Gram-positive, Mycobacteria) | Introduction of a halogen atom increased activity. | nih.govresearchgate.net |

| Sulfonamide-derived quinoxaline 1,4-dioxides | Incorporation of sulfonamide moiety | Anticancer (Carbonic Anhydrase Inhibition) | 3-Trifluoromethyl derivative showed highest potency against several cancer cell lines. | rsc.org |

| 2-Alkylcarbonyl/Benzoyl-3-trifluoromethyl quinoxaline-1,4-di-N-oxides | Variation of acyl group at position 2 | Anticancer (in vitro) | Active against breast, lung, and CNS cancer cell lines. | mdpi.com |

Environmental Research and Atmospheric Chemistry of Fluorinated Hexanes

Biotransformation and Biodegradation Studies of Fluorinated Compounds

While the carbon-fluorine bond is strong, certain microorganisms have evolved enzymatic pathways to cleave it, offering potential for bioremediation. researchgate.netacs.org The study of these processes is crucial for understanding the ultimate fate of fluorinated compounds in the environment.

Direct studies on the biodegradation of 1,1,1-Trifluorohexane are not widely available in the reviewed literature. However, research on structurally similar fluorinated alkanes and other organofluorine compounds provides significant insights into potential biotransformation pathways.

Alkane-degrading bacteria, particularly from the genus Pseudomonas, have demonstrated the ability to metabolize and defluorinate terminally fluorinated alkanes. acs.orgnih.govresearchgate.net For example, Pseudomonas sp. strain 273 can use monofluorinated C7–C10 alkanes and 1,10-difluorodecane (B1670032) as sole sources of carbon and energy under aerobic conditions. acs.orgresearchgate.net The degradation process is strictly oxygen-dependent, suggesting an initial attack by an oxygenase enzyme on the terminal carbon atom. acs.org During the degradation of 1-fluorodecane (B1670041) by this strain, fluorohexanoate was identified as an intermediate, indicating that the initial oxidation can occur at either the fluorinated or non-fluorinated end of the alkane. acs.orgresearchgate.net

Similarly, Pseudomonas butanovora and Pseudomonas oleovorans can transform fluorotelomer alcohols (FTOHs), which are another class of fluorinated alkanes. nih.gov These transformations lead to the production of various metabolites, including perfluorinated carboxylic acids (PFCAs). nih.gov The ability of these bacteria to break down fluorinated compounds highlights that microbial catabolism is a relevant environmental fate process. researchgate.net However, the biodegradation of highly fluorinated compounds can sometimes be limited by the toxicity of the fluoride (B91410) ions released during defluorination. nih.gov

| Organism | Substrate(s) | Key Findings & Metabolites |

|---|---|---|

| Pseudomonas sp. strain 273 | 1-Fluorodecane (FD), 1,10-Difluorodecane (DFD) | Utilized as sole carbon/energy source; >90% defluorination; Fluorohexanoate detected as an intermediate. acs.orgresearchgate.net |

| Pseudomonas oleovorans | Fluorotelomer Alcohols (FTOHs) | Transformed FTOHs via two pathways, producing ketones, secondary FTOHs, and PFCAs. nih.gov |

| Pseudomonas butanovora | Fluorotelomer Alcohols (FTOHs) | Transformed FTOHs via a single pathway, producing ketones, secondary FTOHs, and PFCAs. nih.gov |

| Delftia acidovorans D4B | Mono- and difluoroacetate | Haloacid dehalogenase (DeHa2) and fluoroacetate (B1212596) dehalogenase (DeHa4) showed degradation activity. acs.org |

Enzymatic Mechanisms for Carbon-Fluorine Bond Cleavage

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds like this compound exceptionally resistant to degradation. nih.gov However, specialized enzymes found in microorganisms demonstrate the potential for biocatalytic cleavage of this robust bond. nih.gov While direct enzymatic degradation of this compound is not extensively documented, research on analogous fluorinated molecules provides insight into possible mechanisms.

Enzymes capable of C-F bond cleavage often fall into categories such as metalloenzymes, hydrolases, and oxidoreductases. nih.govresearchgate.net Metalloenzymes, including certain cytochrome P450s and dioxygenases, can catalyze defluorination reactions. rsc.org These enzymes often activate molecular oxygen to perform C-H bond activation, and in some cases, can also mediate C-F bond cleavage on fluorinated substrates. nih.govrsc.org

Another significant group is the haloacid dehalogenase-like (HAD) superfamily. pnas.org These enzymes typically use a nucleophilic aspartate residue in their active site to attack the carbon atom, displacing the fluoride ion in an S_N2-like reaction. pnas.org While much of the research has focused on smaller fluorinated acids and alkanes, the fundamental mechanisms could potentially be applied to longer-chain compounds. researchgate.netpnas.org For instance, studies on gut microbes have identified dehalogenases that are active on fluorinated organic acids, demonstrating nature's ability to evolve machinery for breaking C-F bonds. pnas.orgbiorxiv.org The development of engineered enzymes, created by modifying active sites, also presents a promising route for achieving efficient defluorination of persistent fluorinated contaminants. nih.gov

Atmospheric Implications of Fluorinated Hydrocarbons

Atmospheric Lifetimes and Greenhouse Gas Potentials of Related Perfluorocarbons

Perfluorocarbons (PFCs) are compounds structurally related to hydrofluorocarbons (HFCs) like this compound, but with all hydrogen atoms replaced by fluorine. This complete fluorination makes them extremely stable in the atmosphere. easac.eu Unlike HFCs, which are primarily broken down by hydroxyl (OH) radicals, PFCs have no significant tropospheric sink and are only destroyed by high-energy vacuum ultraviolet (VUV) radiation in the upper atmosphere. easac.eu This results in exceptionally long atmospheric lifetimes, often spanning thousands of years. easac.euipcc.ch

The Global Warming Potential (GWP) is a metric used to compare the heat-trapping ability of a greenhouse gas to that of carbon dioxide (CO₂) over a specific time horizon, typically 100 years. epa.gov Due to their long lifetimes and ability to absorb infrared radiation, PFCs have very high GWPs. easac.eucalyxglobal.com Perfluorohexane (B1679568) (C₆F₁₄), a PFC structurally analogous to hexane (B92381), is a potent greenhouse gas with a long atmospheric lifetime and a high GWP, as detailed in reports by the Intergovernmental Panel on Climate Change (IPCC). ipcc.chghgprotocol.orgstatcan.gc.ca

The table below, with data sourced from IPCC Assessment Reports and Environment Canada, presents the atmospheric lifetimes and 100-year GWPs for perfluorohexane and other related PFCs. ghgprotocol.orgstatcan.gc.ca

| Compound Name | Chemical Formula | Atmospheric Lifetime (Years) | 100-Year GWP (AR4) | 100-Year GWP (AR5) |

|---|---|---|---|---|

| Perfluoromethane | CF₄ | 50,000 | 6,500 | 6,630 |

| Perfluoroethane | C₂F₆ | 10,000 | 9,200 | 11,100 |

| Perfluoropropane | C₃F₈ | 2,600 | 7,000 | 8,900 |

| Perfluorobutane | C₄F₁₀ | 2,600 | 7,000 | 9,200 |

| Perfluoropentane | C₅F₁₂ | 4,100 | 7,500 | 8,550 |

| Perfluorohexane | C₆F₁₄ | 3,200 | 7,400 | 7,910 |

Data sourced from IPCC Fourth and Fifth Assessment Reports (AR4 & AR5) and Environment Canada. ghgprotocol.orgstatcan.gc.cacanada.ca

Tropospheric Degradation Pathways and Formation of Atmospheric Byproducts

The atmospheric fate of this compound, a hydrofluorocarbon (HFC), is primarily determined by its reaction with hydroxyl (OH) radicals in the troposphere. copernicus.orgcopernicus.org This is the main degradation pathway for HFCs, as they are generally resistant to direct photolysis by sunlight. nih.gov The degradation process is initiated by the abstraction of a hydrogen atom from the hexane chain by an OH radical.

The presence of the electron-withdrawing trifluoromethyl (-CF₃) group influences the strength of the C-H bonds on adjacent carbon atoms, making hydrogen abstraction more difficult compared to non-fluorinated alkanes. researchgate.net The reaction proceeds as follows:

Initiation: An OH radical attacks the this compound molecule, abstracting a hydrogen atom to form water and a fluorinated alkyl radical.

CH₃(CH₂)₄CF₃ + •OH → •CH₂(CH₂)₄CF₃ + H₂O (example of abstraction from the terminal methyl group)

Peroxy Radical Formation: The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•).

•CH₂(CH₂)₄CF₃ + O₂ → OO•(CH₂)(CH₂)₄CF₃

Further Reactions: The peroxy radical can then react with nitric oxide (NO) or other peroxy radicals. Reaction with NO is a common pathway, leading to an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

OO•(CH₂)(CH₂)₄CF₃ + NO → •O(CH₂)(CH₂)₄CF₃ + NO₂

Decomposition and Byproduct Formation: The alkoxy radical is unstable and can decompose or isomerize. A likely pathway is decomposition via C-C bond cleavage or reaction with O₂. This cascade of reactions leads to the formation of various stable atmospheric byproducts. researchgate.net

While specific product yield studies for this compound are limited, degradation of similar fluorinated compounds suggests that the final products would likely include a range of fluorinated aldehydes and carboxylic acids. researchgate.net A major byproduct expected from the -CF₃ end of the molecule is trifluoroacetic acid (CF₃COOH), which is formed through the oxidation of the trifluoroacetyl radical. nih.gov Other potential byproducts include smaller carbonyl compounds resulting from the cleavage of the carbon chain. These byproducts are typically removed from the atmosphere through wet deposition (rainout) or dry deposition. nih.gov

Future Research Directions and Emerging Trends in 1,1,1 Trifluorohexane Studies

Development of Novel and Sustainable Synthetic Methodologies

The development of new and sustainable methods for synthesizing fluorinated molecules is a key area of research. rub.de Traditional fluorination methods often rely on harsh reagents and conditions, leading to environmental concerns. researchgate.net The focus is now shifting towards greener synthetic routes that are more efficient and produce less hazardous waste. rub.deresearchgate.net

One promising approach is the use of mechanochemistry, which employs mechanical force to induce chemical reactions, often in the absence of bulk solvents. This technique has been successfully used for the synthesis of various organic compounds and aligns well with green chemistry principles. mdpi.com Another avenue of exploration is the development of one-pot, two-step fluorination processes that can convert readily available starting materials, such as aryl alcohols, into fluorinated products, thereby reducing the number of synthetic steps and potential waste. beilstein-journals.org

Research is also directed at creating stable reagents that were previously only known as transient intermediates. For example, the generation of stable anionic ketenes from simple molecules like carbon monoxide, without the need for toxic or precious transition metals, represents a groundbreaking approach to sustainable synthesis. rub.de Applying such principles to the synthesis of 1,1,1-trifluorohexane and its precursors could lead to more economical and environmentally friendly production methods. The synthesis of complex heterocyclic compounds, such as 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides, has been achieved using This compound-2,4-dione (B1294399) as a key building block, highlighting the importance of developing efficient syntheses for these fluorinated precursors. mdpi.com

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Challenges | Research Focus |

|---|---|---|---|

| Traditional Synthesis | Well-established procedures | Use of hazardous reagents, high energy consumption, waste generation | Optimization for milder conditions |

| Mechanochemistry | Reduced solvent use, high efficiency | Scalability, understanding reaction mechanisms | Broader application to fluorinated compounds mdpi.com |

| One-Pot Reactions | Increased efficiency, reduced waste | Catalyst compatibility, control over selectivity | Development of robust catalytic systems beilstein-journals.org |

| Metal-Free Catalysis | Avoids toxic/expensive metals | Limited scope of reactions | Discovery of new main-group catalysts rub.de |

Exploration of Advanced Catalytic Systems for Precise Fluorination